molecular formula C13H25NO3 B3834936 hexyl 1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxylate

hexyl 1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxylate

Cat. No. B3834936
M. Wt: 243.34 g/mol
InChI Key: NEXPOBYGIYTUJW-UHFFFAOYSA-N
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Description

Hexyl 1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxylate, also known as HDA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as drug delivery, surface coatings, and polymer synthesis. HDA is a colorless liquid with a molecular weight of 227.33 g/mol and a boiling point of 145-147°C.

Mechanism of Action

The mechanism of action of hexyl 1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxylate is based on its ability to form stable complexes with drugs and other biomolecules. hexyl 1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxylate has a hydrophobic tail that can interact with the hydrophobic regions of drugs, while its hydrophilic head can interact with the hydrophilic regions of biomolecules. This allows hexyl 1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxylate to encapsulate drugs and protect them from degradation and elimination, thus improving their pharmacokinetic properties.
Biochemical and Physiological Effects:
hexyl 1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxylate has been shown to have low toxicity and is generally well-tolerated by living organisms. It has been used in various in vitro and in vivo studies to explore its biochemical and physiological effects. hexyl 1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxylate has been shown to modulate the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

Hexyl 1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxylate has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and easy to synthesize. It can form stable complexes with various drugs and biomolecules, making it a useful tool for drug delivery and other applications. However, hexyl 1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxylate also has some limitations. It has a relatively short half-life and may degrade quickly in certain conditions. It may also have limited solubility in some solvents, which can affect its effectiveness in certain applications.

Future Directions

There are several future directions for research on hexyl 1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxylate. One area of interest is the development of hexyl 1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxylate-based drug delivery systems for the treatment of various diseases. Another area of interest is the exploration of hexyl 1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxylate's potential as a surface coating material, which could have applications in areas such as corrosion protection and anti-fouling. Additionally, further studies are needed to explore the biochemical and physiological effects of hexyl 1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxylate and its potential therapeutic applications. Overall, hexyl 1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxylate is a promising compound with a wide range of potential applications in scientific research.

Scientific Research Applications

Hexyl 1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxylate has been extensively studied for its potential applications in drug delivery. It has been shown to form stable complexes with various drugs and can be used as a carrier to improve their solubility and bioavailability. hexyl 1-(2-hydroxy-1,1-dimethylethyl)-2-aziridinecarboxylate-based drug delivery systems have been shown to enhance the therapeutic efficacy of anticancer drugs and improve the treatment of various diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

hexyl 1-(1-hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-4-5-6-7-8-17-12(16)11-9-14(11)13(2,3)10-15/h11,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXPOBYGIYTUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1CN1C(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexyl 1-(1-hydroxy-2-methylpropan-2-yl)aziridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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